4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide
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Overview
Description
4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a synthetic organic compound that has garnered interest in the field of pharmaceutical research This compound is characterized by its complex structure, which includes a bromine atom, a benzamide group, and an isothiazolidin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amidation: The formation of the benzamide group is carried out by reacting the brominated benzene derivative with an appropriate amine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Isothiazolidin-2-yl Introduction: The isothiazolidin-2-yl moiety is introduced through a cyclization reaction involving a suitable precursor, such as a thioamide, under oxidative conditions using reagents like hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The isothiazolidin-2-yl moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced at the bromine site or the amide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines, thiols, in the presence of a base such as potassium carbonate (K2CO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated products, reduced amides
Substitution: Substituted benzamides
Scientific Research Applications
4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, psoriasis, atopic dermatitis, autoimmune disorders, and inflammatory bowel disease.
Biological Research: The compound is used to investigate the inhibition of Kinesin Motor Protein KIF18A, which plays a crucial role in cell proliferation and mitotic regulation.
Chemical Biology: It serves as a tool compound to study the molecular mechanisms of cell cycle regulation and intracellular transport.
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide involves the inhibition of Kinesin Motor Protein KIF18A. This protein is essential for proper chromosome alignment and segregation during cell division. By inhibiting KIF18A, the compound disrupts the mitotic process, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide: shares structural similarities with other benzamide derivatives and isothiazolidin-2-yl-containing compounds.
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine.
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluorobenzamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against KIF18A, making it a valuable compound for targeted cancer therapy research .
Properties
IUPAC Name |
4-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c1-12-3-8-15(20-9-2-10-24(20,22)23)11-16(12)19-17(21)13-4-6-14(18)7-5-13/h3-8,11H,2,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRHXJVJVYMYMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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